molecular formula C12H16BrNO2 B8161717 4-Bromo-3-isopropoxy-N,N-dimethylbenzamide

4-Bromo-3-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B8161717
M. Wt: 286.16 g/mol
InChI Key: CKBLRCUHMHUBBX-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropoxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position, an isopropoxy group at the 3rd position, and a dimethylamino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Isopropoxylation: The isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Bromo-3-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropoxy group may play a role in modulating the compound’s binding affinity and specificity. The dimethylamino group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxy-N,N-dimethylbenzamide
  • 4-Bromo-N,N-diisopropyl-3-methoxybenzamide
  • 3-Bromo-N,N-dimethylbenzamide

Uniqueness

4-Bromo-3-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of the isopropoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-bromo-N,N-dimethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8(2)16-11-7-9(5-6-10(11)13)12(15)14(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBLRCUHMHUBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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